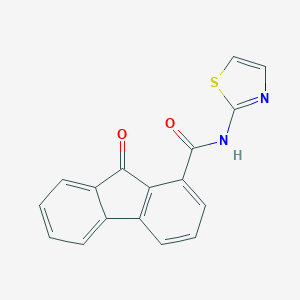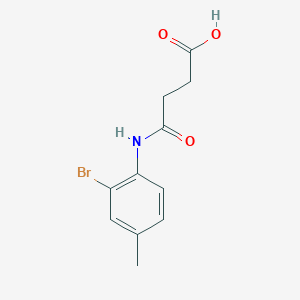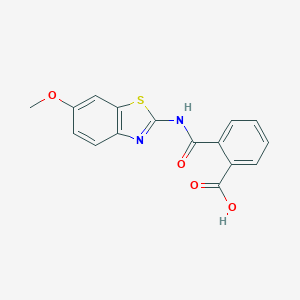
N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides. MPA has been used to study the role of IMPDH in various cellular processes and diseases.
Mechanism of Action
MPA inhibits N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid by binding to the active site of the enzyme and blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This leads to a decrease in the intracellular levels of guanine nucleotides, which in turn affects DNA and RNA synthesis. MPA has also been shown to have immunosuppressive effects by inhibiting the proliferation of T and B cells.
Biochemical and Physiological Effects
MPA has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid, MPA has been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation, apoptosis, and immune response. MPA has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPA in lab experiments is its potency as an inhibitor of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid. MPA has been shown to be effective at very low concentrations, making it a valuable tool for studying the role of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid in various cellular processes. However, one limitation of using MPA is its non-specificity, as it can also inhibit other enzymes involved in nucleotide metabolism. This can lead to off-target effects and make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research involving MPA. One area of interest is the development of more specific inhibitors of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid that can target different isoforms of the enzyme. Another area of interest is the use of MPA in combination with other drugs to enhance its therapeutic effects. MPA has also been shown to have potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosing and administration strategies for MPA.
Synthesis Methods
MPA can be synthesized by reacting 6-methoxy-benzothiazol-2-amine with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields MPA as a white crystalline solid, which can be further purified by recrystallization.
Scientific Research Applications
MPA has been widely used in scientific research to study the role of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid in various cellular processes and diseases. N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid is a key enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. MPA has been used to study the role of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid in cancer, viral infections, and autoimmune diseases.
properties
Product Name |
N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid |
|---|---|
Molecular Formula |
C16H12N2O4S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4S/c1-22-9-6-7-12-13(8-9)23-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
UYRFFLDBIVSQBK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O |
solubility |
49.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







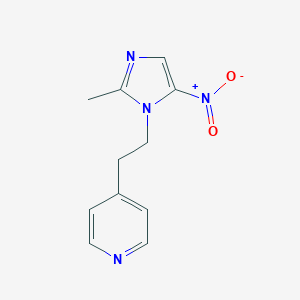




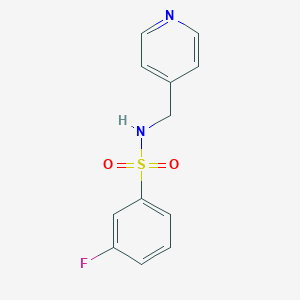

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
